2-(Tert-butoxy)pyridin-3-amine
CAS No.:
Cat. No.: VC17866960
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
| Standard InChI | InChI=1S/C9H14N2O/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3 |
| Standard InChI Key | XFGOFLKPIOAMGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1=C(C=CC=N1)N |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(tert-butoxy)pyridin-3-amine typically involves functionalization of the pyridine ring through sequential alkylation and amination steps. A widely reported method begins with pyridin-3-amine as the starting material, which undergoes alkylation with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tert-butanol is replaced by the pyridine nitrogen, forming the tert-butoxy linkage.
Key Reaction Conditions
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Temperature: 80–100°C
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Catalyst: H₂SO₄ (5–10 mol%)
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Solvent: Toluene or dichloromethane
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Yield: 60–75% after purification
Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product in high purity.
Optimization Challenges
Physicochemical Properties
The compound’s structural features impart distinct physical characteristics, as summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O | |
| Molecular Weight | 166.22 g/mol | |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine | |
| Canonical SMILES | CC(C)(C)OC1=C(C=CC=N1)N | |
| Topological Polar Surface Area | 48.1 Ų | |
| LogP (Octanol-Water) | 1.82 |
The logP value of 1.82 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media. This property is advantageous for applications requiring phase-transfer reactivity or membrane permeability in biological systems.
Spectroscopic Characterization
While detailed spectral data for 2-(tert-butoxy)pyridin-3-amine remains limited in public databases, analogous pyridine derivatives provide insights into expected patterns:
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¹H NMR: The tert-butoxy group’s nine equivalent methyl protons typically resonate as a singlet near δ 1.35 ppm. Aromatic protons on the pyridine ring appear as doublets or triplets between δ 6.8–8.2 ppm, with coupling constants reflecting ortho and meta relationships .
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¹³C NMR: The quaternary carbon of the tert-butoxy group is observed near δ 80 ppm, while pyridine carbons resonate between δ 110–150 ppm .
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IR Spectroscopy: Stretching vibrations for the amine group (N–H) appear near 3350 cm⁻¹, and the C–O–C ether linkage absorbs at 1250–1050 cm⁻¹ .
Mass spectrometry (ESI–MS) of the compound would likely show a molecular ion peak at m/z 166.22.
Applications in Research and Industry
Medicinal Chemistry
The amino and tert-butoxy groups make this compound a potential precursor for kinase inhibitors or antimicrobial agents. For example, tert-butoxy-substituted pyridines are explored as intermediates in synthesizing Janus kinase (JAK) inhibitors, which target inflammatory pathways.
Materials Science
In polymer chemistry, the tert-butoxy group’s stability under acidic conditions enables its use as a protecting group during step-growth polymerization. Subsequent deprotection yields hydrophilic polymers with applications in drug delivery systems.
Comparison with Structural Analogues
To contextualize its properties, 2-(tert-butoxy)pyridin-3-amine is compared below with its brominated analogue:
| Property | 2-(Tert-butoxy)pyridin-3-amine | 5-Bromo-2-(tert-butoxy)pyridin-3-amine |
|---|---|---|
| Molecular Formula | C₉H₁₄N₂O | C₉H₁₃BrN₂O |
| Molecular Weight | 166.22 g/mol | 245.12 g/mol |
| Key Functional Group | –NH₂, –OC(CH₃)₃ | –NH₂, –OC(CH₃)₃, –Br |
| Reactivity | Nucleophilic amine | Enhanced electrophilicity due to –Br |
The bromine atom in the analogue introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in constructing biaryl structures.
Future Research Directions
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Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.
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Catalytic Applications: Explore its role as a ligand in transition-metal catalysis.
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Derivatization Studies: Functionalize the amino group to synthesize urea or sulfonamide derivatives.
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